molecular formula C15H15NO6S2 B11702136 [(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetic acid

[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B11702136
M. Wt: 369.4 g/mol
InChI Key: IEGUKUKYZRIVQB-IZZDOVSWSA-N
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Description

[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound that belongs to the class of thiazolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetic acid typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form a Schiff base, followed by cyclization with chloroacetic acid under basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as an anti-inflammatory and antioxidant agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetic acid involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit caspase-3, an enzyme involved in apoptosis, thereby exhibiting anti-apoptotic activity .

Comparison with Similar Compounds

Similar Compounds

  • [(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]butanoic acid
  • [(5E)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
  • [(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Uniqueness

[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetic acid is unique due to its specific substitution pattern on the benzylidene ring, which imparts distinct biological activities and chemical reactivity compared to other thiazolidine derivatives .

Properties

Molecular Formula

C15H15NO6S2

Molecular Weight

369.4 g/mol

IUPAC Name

2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C15H15NO6S2/c1-20-9-4-8(5-10(21-2)13(9)22-3)6-11-14(19)16(7-12(17)18)15(23)24-11/h4-6H,7H2,1-3H3,(H,17,18)/b11-6+

InChI Key

IEGUKUKYZRIVQB-IZZDOVSWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CC(=O)O

Origin of Product

United States

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